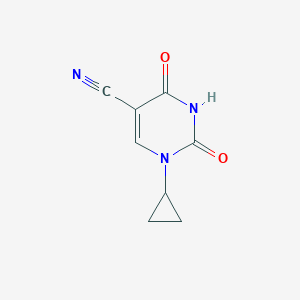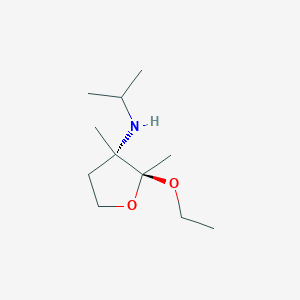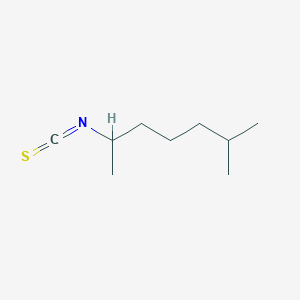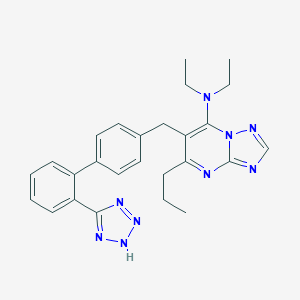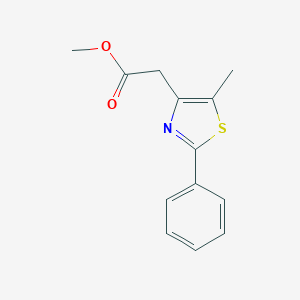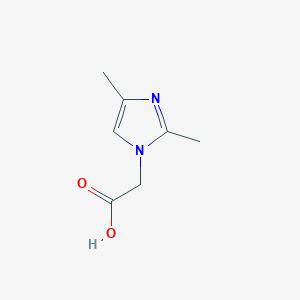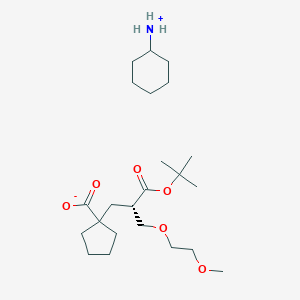
(S)-1-(2-tert-Butoxycarbonyl-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarboxylic acid, cyclohexylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-tert-Butoxycarbonyl-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarboxylic acid, cyclohexylamine salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of cyclopentanecarboxylic acid and is commonly referred to as Boc-cyclohexylalanine.
Wirkmechanismus
The mechanism of action of Boc-cyclohexylalanine is not well understood. However, it is believed that the cyclohexylalanine residue alters the conformation of peptides and proteins, which can affect their binding affinity and specificity. This modification can also affect the stability and solubility of peptides and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Boc-cyclohexylalanine depend on the specific peptide or protein it is incorporated into. However, studies have shown that the introduction of a cyclohexylalanine residue can enhance the stability, solubility, and bioactivity of peptides and proteins. This modification can also improve their pharmacokinetic properties, such as increased half-life and reduced clearance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Boc-cyclohexylalanine in lab experiments include its ease of synthesis, high purity, and compatibility with standard peptide synthesis protocols. However, the limitations of using Boc-cyclohexylalanine include its cost and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of Boc-cyclohexylalanine in scientific research. One potential application is the development of new therapeutic agents that incorporate a cyclohexylalanine residue. This modification can improve the pharmacokinetic properties of peptides and proteins and enhance their bioactivity. Another potential application is the study of the structure-activity relationship of peptides and proteins using Boc-cyclohexylalanine as a building block. This research can lead to the development of new drugs and treatments for various diseases.
Conclusion:
Boc-cyclohexylalanine is a chemical compound that has significant potential in scientific research. It is a building block for the synthesis of peptides and proteins and can alter their biochemical and physiological properties. The introduction of a cyclohexylalanine residue can improve the stability, solubility, and bioactivity of peptides and proteins and enhance their pharmacokinetic properties. While there are limitations to the use of Boc-cyclohexylalanine, it remains a valuable tool for scientific research and has several potential applications in the development of new therapeutic agents and the study of the structure-activity relationship of peptides and proteins.
Synthesemethoden
Boc-cyclohexylalanine is synthesized by the reaction of cyclohexylamine with (S)-1-(2-tert-butoxycarbonyl-3-(2-methoxyethoxy)propyl)-cyclopentanecarboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 1-hydroxybenzotriazole (HOBt). The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Boc-cyclohexylalanine has been widely used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and play a crucial role in various physiological processes. Boc-cyclohexylalanine is used to introduce a cyclohexylalanine residue into peptides and proteins, which can alter their biochemical and physiological properties. This modification can be used to study the structure-activity relationship of peptides and proteins and to develop new therapeutic agents.
Eigenschaften
CAS-Nummer |
167944-94-7 |
|---|---|
Molekularformel |
C23H43NO6 |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
cyclohexylazanium;1-[(2S)-2-(2-methoxyethoxymethyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H30O6.C6H13N/c1-16(2,3)23-14(18)13(12-22-10-9-21-4)11-17(15(19)20)7-5-6-8-17;7-6-4-2-1-3-5-6/h13H,5-12H2,1-4H3,(H,19,20);6H,1-5,7H2/t13-;/m0./s1 |
InChI-Schlüssel |
NJMMIOIKHYTVGG-ZOWNYOTGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CC1(CCCC1)C(=O)[O-])COCCOC.C1CCC(CC1)[NH3+] |
SMILES |
CC(C)(C)OC(=O)C(CC1(CCCC1)C(=O)[O-])COCCOC.C1CCC(CC1)[NH3+] |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1(CCCC1)C(=O)[O-])COCCOC.C1CCC(CC1)[NH3+] |
Synonyme |
CYCLOHEXYLAMMONIUM 1-[(S)-2-(TERT-BUTOXYCARBONYL)-3-(2-METHOXYETHOXY)PROPYL]CYCLOPENTANECARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)
